molecular formula C11H18BrNO3 B2976746 tert-Butyl 4-bromo-2,2-dimethyl-3-oxopyrrolidine-1-carboxylate CAS No. 2219373-79-0

tert-Butyl 4-bromo-2,2-dimethyl-3-oxopyrrolidine-1-carboxylate

Cat. No.: B2976746
CAS No.: 2219373-79-0
M. Wt: 292.173
InChI Key: VLVXCJCGRMMFTC-UHFFFAOYSA-N
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Description

tert-Butyl 4-bromo-2,2-dimethyl-3-oxopyrrolidine-1-carboxylate is a brominated pyrrolidine derivative with a tert-butoxycarbonyl (Boc) protecting group. This compound features a pyrrolidine ring substituted with a bromine atom at position 4, two methyl groups at positions 2 and 2, and a ketone at position 2. The Boc group enhances solubility and stability, making it a versatile intermediate in organic synthesis, particularly in pharmaceutical and agrochemical applications. Its reactivity is influenced by the electron-withdrawing ketone and the bromine atom, which serves as a leaving group in nucleophilic substitution reactions.

Properties

IUPAC Name

tert-butyl 4-bromo-2,2-dimethyl-3-oxopyrrolidine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18BrNO3/c1-10(2,3)16-9(15)13-6-7(12)8(14)11(13,4)5/h7H,6H2,1-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLVXCJCGRMMFTC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(=O)C(CN1C(=O)OC(C)(C)C)Br)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18BrNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

Chemistry: The compound is used as a building block in organic synthesis, particularly in the construction of complex molecules. Biology: Medicine: The compound may be explored for its therapeutic potential in drug discovery and development. Industry: It is used in the production of various chemical products, including pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism by which tert-Butyl 4-bromo-2,2-dimethyl-3-oxopyrrolidine-1-carboxylate exerts its effects depends on its specific application. In drug discovery, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing its activity. The molecular targets and pathways involved would vary based on the biological context in which the compound is used.

Comparison with Similar Compounds

tert-Butyl 4-cyano-2,2-dimethyl-3-oxopyrrolidine-1-carboxylate

Key Differences :

  • Substituent: Replaces bromine at position 4 with a cyano (-CN) group.
  • Reactivity: The cyano group is electron-withdrawing but less polarizable than bromine, altering nucleophilic substitution kinetics.
  • Applications : Used in nitrile-to-amine or carboxylic acid transformations, unlike the brominated analog, which is tailored for cross-coupling reactions.

Data :

Property Brominated Analog (Target) Cyano Analog
CAS Number Not explicitly provided 946497-94-5
Molecular Formula Likely C₁₁H₁₈BrNO₃ C₁₂H₁₈N₂O₃
Molecular Weight ~294 g/mol (estimated) 238.28 g/mol
Commercial Availability Limited data Available (Acmec, Aladdin)

Structural Similarity : 0.92 (based on SMILES comparison) .

Pyridine-Containing Analogs

Examples from Catalog of Pyridine Compounds (2017):

tert-Butyl 3-((5-bromo-3-methoxypyridin-2-yloxy)methyl)pyrrolidine-1-carboxylate

  • Features a pyridine ring with bromine and methoxy substituents.
  • Key Difference : Pyridine’s aromaticity introduces conjugation effects, altering electronic properties compared to the saturated pyrrolidine ring in the target compound .

tert-Butyl 3-((5-bromo-3-(dimethoxymethyl)pyridin-2-yloxy)methyl)pyrrolidine-1-carboxylate Includes a dimethoxymethyl group on pyridine.

Stereoisomers and Functional Group Variants

  • (R)- and (S)-tert-Butyl 3-cyanopyrrolidine-1-carboxylate Chiral centers at position 3 influence stereoselective synthesis. Similarity to Target: 0.84 (vs. 0.92 for cyano analog) .

Research and Commercial Insights

  • Synthetic Utility: The brominated analog’s leaving-group capability makes it superior for Suzuki-Miyaura or Buchwald-Hartwig reactions, whereas cyano analogs are preferred for click chemistry .

Biological Activity

tert-Butyl 4-bromo-2,2-dimethyl-3-oxopyrrolidine-1-carboxylate, a compound with the molecular formula C12H20BrNO3 and a molecular weight of 292.21 g/mol, is a derivative of pyrrolidine that has garnered attention for its potential biological activities. This article reviews the synthesis, biological activities, and relevant case studies associated with this compound.

Synthesis

The synthesis of this compound typically involves the bromination of the appropriate pyrrolidine precursor followed by esterification. The synthetic pathway generally includes:

  • Bromination : The introduction of the bromine atom at the 4-position of the pyrrolidine ring.
  • Esterification : Reaction with tert-butyl alcohol to form the carboxylate ester.

The compound can be characterized using techniques such as NMR spectroscopy and mass spectrometry to confirm its structure and purity.

Anticancer Activity

Recent studies have highlighted the anticancer potential of various oxopyrrolidine derivatives, including those similar to this compound. In vitro assays have been conducted using human lung adenocarcinoma (A549) cells to evaluate cytotoxicity and cell viability post-treatment with these compounds.

Key Findings :

  • Compounds structurally related to tert-butyl 4-bromo derivatives exhibited varying degrees of cytotoxicity against A549 cells.
  • A notable structure-dependent activity was observed; for instance, substitutions at specific positions on the pyrrolidine ring significantly influenced anticancer efficacy.
CompoundViability (%)Comments
Control (Cisplatin)30%Standard chemotherapeutic
tert-butyl 4-bromo derivative61%Moderate activity observed
Other substituted derivatives<50%Enhanced activity noted

Antimicrobial Activity

In addition to anticancer properties, studies have explored the antimicrobial effects of oxopyrrolidine derivatives against multidrug-resistant pathogens. The compounds were tested against bacteria such as Klebsiella pneumoniae and Staphylococcus aureus.

Key Findings :

  • Compounds demonstrated significant inhibition against various Gram-negative bacteria.
  • The presence of bromine and other substituents was linked to increased antimicrobial potency.
PathogenMinimum Inhibitory Concentration (MIC)Activity
K. pneumoniae8 µg/mLEffective
S. aureus16 µg/mLModerate

Case Studies

Several case studies have investigated the biological activities of related compounds:

  • Study on Anticancer Properties : A study published in Molecules evaluated a series of oxopyrrolidine derivatives for their anticancer activity against A549 cells, revealing that specific substitutions could enhance efficacy significantly ( ).
  • Antimicrobial Resistance : Research highlighted in MDPI focused on developing new derivatives capable of overcoming antibiotic resistance in pathogens like Pseudomonas aeruginosa, showcasing promising results for certain oxopyrrolidine derivatives ( ).

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